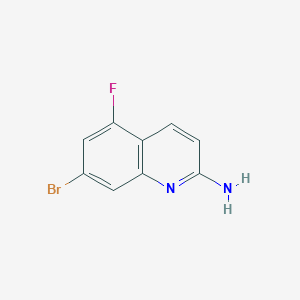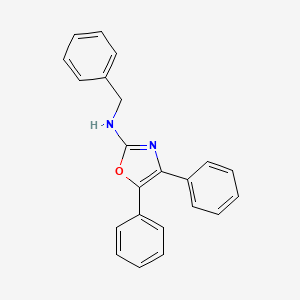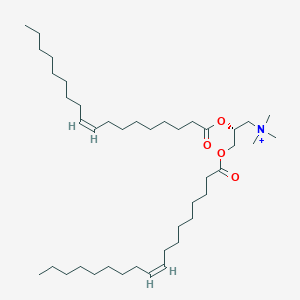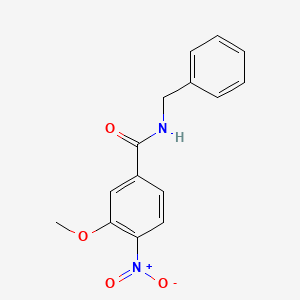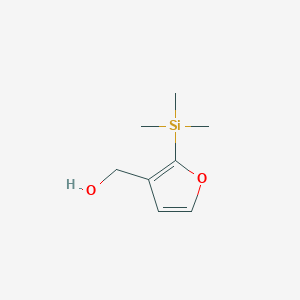
9'-Bromospiro(fluorene-9,7'-dibenzo(c,h)acridine)-5'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a bromine atom and a spiro linkage involving fluorene and dibenzoacridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorene moiety: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Synthesis of dibenzoacridine: This can be synthesized via cyclization reactions involving appropriate precursors.
Spiro linkage formation: The spiro linkage can be formed through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluorene moiety.
Bromination: The final step involves the bromination of the compound, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorene or dibenzoacridine moieties.
Reduction: Reduction reactions can occur, potentially affecting the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological processes or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The spiro linkage and bromine atom can play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one: Lacks the bromine atom, which may affect its reactivity and applications.
9’-Chlorospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
Spiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-ol: Contains a hydroxyl group instead of a bromine atom, which can significantly alter its reactivity and applications.
Uniqueness
The presence of the bromine atom in 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications.
Properties
Molecular Formula |
C33H18BrNO |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
16-bromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C33H18BrNO/c34-29-17-27-31(23-13-3-1-11-21(23)29)35-32-24-14-4-2-12-22(24)30(36)18-28(32)33(27)25-15-7-5-9-19(25)20-10-6-8-16-26(20)33/h1-18H |
InChI Key |
LHDWYKZFDGLOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
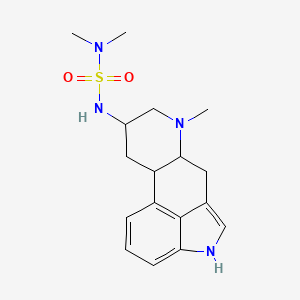
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
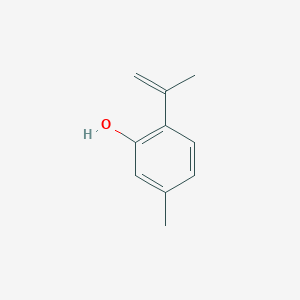
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
